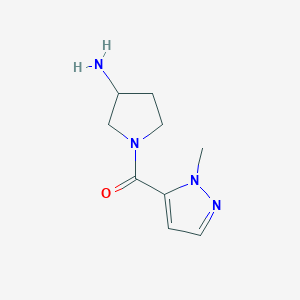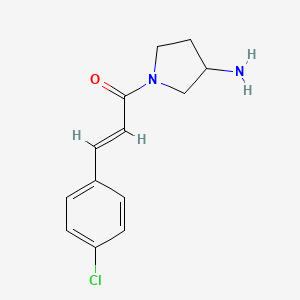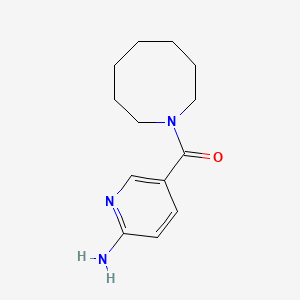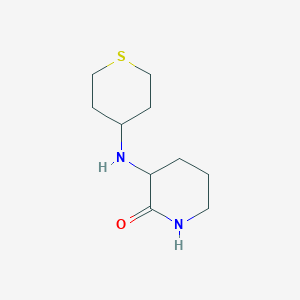![molecular formula C14H17ClN2O B7554527 (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one, also known as CPP or (E)-CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of the popular drug phencyclidine (PCP) and has been shown to have similar properties in terms of its effects on the central nervous system. In
Mecanismo De Acción
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one acts as a non-competitive antagonist of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in the inhibition of calcium influx into the neuron, which is necessary for the activation of various intracellular signaling pathways. The inhibition of NMDA receptor activity by (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been shown to have a wide range of effects on neuronal function, including the modulation of synaptic plasticity, learning and memory, and pain perception.
Biochemical and Physiological Effects:
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects on the central nervous system. In animal studies, (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been shown to impair learning and memory, increase locomotor activity, and induce seizures. In humans, (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been shown to induce dissociative effects and hallucinations, similar to those seen with PCP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one in lab experiments is its potency and selectivity for the NMDA receptor. This allows researchers to study the role of this receptor in various physiological and pathological processes with a high degree of specificity. However, one limitation of using (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one is its potential for inducing seizures and other adverse effects, which must be carefully monitored in animal and human studies.
Direcciones Futuras
There are many future directions for research involving (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one, including the development of more selective NMDA receptor antagonists, the study of the role of the NMDA receptor in various neurological and psychiatric disorders, and the development of new therapies based on the modulation of NMDA receptor activity. Additionally, the use of (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one in combination with other drugs and therapies may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one involves the reaction of 1-(4-chlorophenyl)-2-bromoethanone with 3-aminomethylpyrrolidine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere and in the presence of a base to facilitate deprotonation of the amine group. The resulting product is then purified by column chromatography to yield (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one in high purity.
Aplicaciones Científicas De Investigación
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been used extensively in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor. This receptor is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. (E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one has been shown to be a potent and selective antagonist of the NMDA receptor and has been used to study the role of this receptor in various physiological and pathological processes.
Propiedades
IUPAC Name |
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-13-4-1-11(2-5-13)3-6-14(18)17-8-7-12(9-16)10-17/h1-6,12H,7-10,16H2/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGNMUOKIMQBFY-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1CN)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)

![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7554497.png)
![[1-(4-Fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B7554522.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7554525.png)
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)


![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)